2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid
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Overview
Description
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid is a complex organic compound that features a pyridine ring substituted with a methylsulfonamido group and an oxo group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the methylsulfonamido group and the oxo group. The final step involves the attachment of the acetic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The methylsulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfonamido and oxo groups, such as:
- 2-(3-(ethylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid
- 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)propanoic acid
Uniqueness
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
1184919-99-0 |
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Molecular Formula |
C8H10N2O5S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-[3-(methanesulfonamido)-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O5S/c1-16(14,15)9-6-3-2-4-10(8(6)13)5-7(11)12/h2-4,9H,5H2,1H3,(H,11,12) |
InChI Key |
MLTFAWBDWNFFPI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CN(C1=O)CC(=O)O |
Origin of Product |
United States |
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